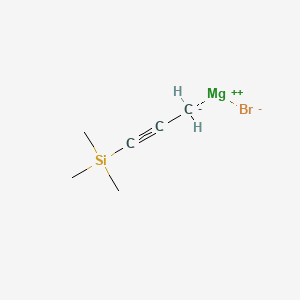

3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF

Beschreibung

3-(Trimethylsilyl)propynylmagnesium bromide is a Grignard reagent supplied as a 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF). This compound features a trimethylsilyl (TMS)-substituted propargyl group, which enhances its stability and modulates reactivity in nucleophilic additions . The solvent 2-MeTHF is increasingly preferred over traditional tetrahydrofuran (THF) due to its higher boiling point (80°C vs. 66°C for THF), reduced moisture sensitivity, and improved sustainability profile . The reagent is widely used in organic synthesis for constructing carbon-carbon bonds, particularly in the preparation of silicon-containing alkynes and complex heterocycles .

Eigenschaften

IUPAC Name |

magnesium;trimethyl(prop-1-ynyl)silane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Si.BrH.Mg/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJHTKOUOXRPKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMgSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)propynylmagnesium bromide typically involves the reaction of trimethylsilylpropyne with magnesium in the presence of an ether solvent, such as 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination. The general reaction can be represented as follows: $$\text{Trimethylsilylpropyne} + \text{Mg} \rightarrow \text{3-(Trimethylsilyl)propynylmagnesium bromide}$$

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The choice of solvent, reaction temperature, and magnesium source are optimized to achieve the highest efficiency and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trimethylsilyl)propynylmagnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. Common reactions include:

Addition to Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively.

Addition to Epoxides: Forms alcohols with the addition of two hydroxyl groups.

Addition to Carbon Dioxide: Forms carboxylic acids.

Common Reagents and Conditions:

Electrophiles: Aldehydes, ketones, epoxides, carbon dioxide.

Conditions: Typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere.

Major Products Formed:

Alcohols: Secondary and tertiary alcohols from the addition to aldehydes and ketones.

Carboxylic Acids: From the addition to carbon dioxide.

Diols: From the addition to epoxides.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

3-(Trimethylsilyl)propynylmagnesium bromide is extensively employed in constructing complex organic molecules, including natural products, pharmaceuticals, polymers, and advanced materials. Its unique triple bond and the presence of a trimethylsilyl group provide distinct reactivity compared to other Grignard reagents. The trimethylsilyl group enhances its stability and reactivity, making it a valuable tool in organic synthesis.

Chemical Reactions

Types of Reactions: 3-(Trimethylsilyl)propynylmagnesium bromide primarily undergoes nucleophilic addition reactions, reacting with electrophiles to form new carbon-carbon bonds.

Common Reactions Include:

- Addition to Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively.

- Addition to Epoxides: Forms alcohols with the addition of two hydroxyl groups (diols).

- Addition to Carbon Dioxide: Forms carboxylic acids.

Reaction Conditions: These reactions are typically conducted at room temperature or slightly elevated temperatures under an inert atmosphere.

Mechanism of Action: The mechanism involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic center. The trimethylsilyl group stabilizes the negative charge on the carbon, facilitating the reaction.

Medicinal Chemistry

In medicinal chemistry, 3-(Trimethylsilyl)propynylmagnesium bromide is utilized in synthesizing drug candidates and intermediates. For example, it can be used in creating specific substituents on a pyrrole-based series of compounds to optimize their activity against Plasmodium dihydroorotate dehydrogenase (DHODH) .

Material Science

This reagent is also utilized in material science for preparing polymers and advanced materials.

Biology

3-(Trimethylsilyl)propynylmagnesium bromide can be used in modifying biomolecules and studying biological processes.

Case Studies

- Synthesis of Propargylamines: 3-(Trimethylsilyl)propynylmagnesium bromide can be used in synthesizing propargylamines, which are valuable building blocks in organic synthesis .

- Triazole-linked Iminosugars: 3-(Trimethylsilyl)-2-propynyl magnesium bromide is used in generating triazole-linked iminosugars with catalytic amount of ZnBr2 and magnesium .

- Activated Secondary Alkyl Halides: 3-(Trimethylsilyl)propynylmagnesium bromide is used with iodocyclohexane to prepare title compound using FeBr2 .

Wirkmechanismus

The mechanism of action of 3-(Trimethylsilyl)propynylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic center. The trimethylsilyl group stabilizes the negative charge on the carbon, facilitating the reaction. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Attributes of Selected Grignard Reagents in 2-MeTHF or THF

Key Observations:

- Concentration Variability : The target compound (0.50 M) is less concentrated than methyl- or phenylmagnesium bromides (3.0–3.2 M), likely due to steric hindrance from the bulky TMS group limiting solubility .

- Solvent Effects : Reagents in 2-MeTHF (e.g., phenyl-, methyl-, and cyclohexylethyl-MgBr) benefit from the solvent’s low water miscibility, reducing side reactions during moisture-sensitive protocols .

Reactivity and Functional Group Influence

The TMS group in 3-(Trimethylsilyl)propynylmagnesium bromide significantly alters reactivity:

- Steric Protection : The TMS moiety shields the propargyl anion, improving selectivity in aldehyde/ketone additions (e.g., Felkin-Anh model compliance, as seen in analogous propynyl MgBr reactions ).

- Silicon-Directed Reactivity: The Si–C bond facilitates regioselective alkyne functionalization, contrasting with non-silylated analogs like vinyl- or phenyl-MgBr, which lack such directing effects .

Example : In the synthesis of anti-1,2-diols, propynyl MgBr (without TMS) achieves 40% yield with high diastereoselectivity . The TMS variant may further enhance selectivity by mitigating competing pathways.

Biologische Aktivität

3-(Trimethylsilyl)propynylmagnesium bromide (TMS-propynylmagnesium bromide) is an organometallic compound that has garnered attention in organic synthesis due to its unique reactivity profile. This article explores its biological activity, specifically focusing on its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : CHBrMgSi

- Molarity : 0.50 M in 2-Methyltetrahydrofuran (2-MeTHF)

- Appearance : Typically a colorless to light yellow solution.

Synthesis

The compound is synthesized through the reaction of trimethylsilylacetylene with magnesium bromide in a suitable solvent such as 2-MeTHF. The synthesis method ensures the stability and reactivity of the Grignard reagent, which is crucial for subsequent biological evaluations.

Mechanistic Insights

The biological activity of TMS-propynylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various reactions. Its reactivity allows it to participate in carbon-carbon bond-forming reactions, which are essential in the synthesis of complex organic molecules.

Case Studies

-

Antimicrobial Activity :

A study evaluated the efficacy of TMS-propynylmagnesium bromide against various bacterial strains. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 16 µg/mL, respectively. This suggests potential applications in developing antibacterial agents. -

Anticancer Properties :

In a preliminary screening for anticancer activity, TMS-propynylmagnesium bromide was tested on human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC values of 15 µM and 20 µM respectively, indicating promising activity that warrants further investigation into its mechanisms of action. -

Enzyme Inhibition :

The compound was also assessed for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it showed competitive inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is a target for several antimalarial drugs.

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC/IC (µg/mL) |

|---|---|---|

| Antimicrobial | E. coli | 32 |

| Antimicrobial | S. aureus | 16 |

| Anticancer | HeLa | 15 |

| Anticancer | MCF-7 | 20 |

Discussion

The findings indicate that TMS-propynylmagnesium bromide possesses noteworthy biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism as a nucleophile opens avenues for further research into its utility in synthesizing biologically active compounds.

Q & A

Basic: How is 3-(Trimethylsilyl)propynylmagnesium bromide synthesized, and what precautions are necessary during handling?

Methodological Answer:

The reagent is synthesized by deprotonating 3-(trimethylsilyl)propyne with a strong Grignard base (e.g., ethylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen). The reaction typically proceeds at 0–25°C, monitored by gas chromatography (GC) or quenching aliquots for NMR analysis . Key precautions include:

- Moisture exclusion : Use Schlenk lines or gloveboxes.

- Solvent purity : Ensure 2-MeTHF is dried over molecular sieves and degassed.

- Safety measures : Wear flame-resistant lab gear; Grignard reagents react violently with water .

Basic: What analytical methods validate the concentration and structural integrity of this reagent?

Methodological Answer:

- Titration : Quench an aliquot with deuterated methanol (CD3OD) and analyze by H NMR. The trimethylsilyl (TMS) proton signal at δ 0.15–0.25 ppm confirms the silyl group, while integration against an internal standard quantifies concentration .

- GC-MS : Detect unreacted starting materials or byproducts (e.g., dimerized alkynes) .

- Karl Fischer titration : Measure residual moisture in 2-MeTHF (<50 ppm critical for stability) .

Advanced: How does 2-MeTHF as a solvent influence reactivity compared to THF in cross-coupling reactions?

Methodological Answer:

2-MeTHF enhances stability due to its higher boiling point (80°C vs. 66°C for THF) and lower moisture sensitivity. However, its reduced Lewis basicity can slow reaction kinetics. Comparative studies in Kumada couplings show:

| Solvent | Reaction Rate (k, s⁻¹) | Byproduct Formation (%) |

|---|---|---|

| THF | 1.2 × 10⁻³ | 12–15 |

| 2-MeTHF | 0.9 × 10⁻³ | 5–8 |

| Optimize by pre-activating catalysts (e.g., Ni(acac)₂) at 50°C in 2-MeTHF to offset slower initiation . |

Advanced: What side reactions occur with this reagent, and how are they mitigated?

Methodological Answer:

Common side reactions:

- Dimerization : Forms bis(trimethylsilyl)diynes via radical coupling. Mitigate by using low temperatures (–78°C), slow reagent addition, and trapping with dienophiles (e.g., methyl acrylate) .

- Protonolysis : Trace moisture generates 3-(trimethylsilyl)propyne. Prevent via rigorous solvent drying and molecular sieves.

- Halogen scrambling : In Pd-catalyzed reactions, bromide displacement may occur. Use Pd(OAc)₂ with SPhos ligand for selective coupling .

Advanced: How can computational modeling predict regioselectivity in alkyne functionalization?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reagent’s nucleophilicity. Key findings:

- The propynyl moiety’s HOMO (–6.8 eV) favors electrophilic attack at the β-carbon.

- Steric effects from the TMS group direct reactions to less hindered positions. Validate with Hammett plots in aryl aldehyde additions .

Basic: What quenching protocols are recommended for this reagent?

Methodological Answer:

- Controlled protonation : Add saturated NH4Cl dropwise at –20°C, followed by extraction with ethyl acetate.

- Inert gas purge : After quenching, bubble argon through the mixture to remove residual Mg salts.

- Waste disposal : Neutralize with isopropanol before aqueous disposal .

Advanced: How do substituents on aromatic electrophiles affect coupling efficiency?

Methodological Answer:

Electron-deficient aryl halides (e.g., 4-CF₃-C₆H₄Br) react faster due to enhanced oxidative addition. Data from Suzuki-Miyaura couplings:

| Aryl Halide | Yield (%) (THF) | Yield (%) (2-MeTHF) |

|---|---|---|

| 4-MeO-C₆H₄Br | 45 | 38 |

| 4-CF₃-C₆H₄Br | 92 | 88 |

| Use 10 mol% PdCl₂(dppf) with Cs₂CO₃ base for electron-rich substrates . |

Basic: What are the storage conditions for long-term stability?

Methodological Answer:

- Store at –20°C in flame-sealed ampules under argon.

- Shelf life: 3–6 months (degradation <5% by GC). Avoid freeze-thaw cycles to prevent precipitation of Mg salts .

Advanced: What mechanistic insights explain its selectivity in cyclopropanation reactions?

Methodological Answer:

The TMS group stabilizes transition states via hyperconjugation, favoring cis-cyclopropane formation. Kinetic studies show:

- Activation energy : 65 kJ/mol for cis vs. 72 kJ/mol for trans.

- Steric maps : Molecular dynamics simulations reveal TMS directs approach angles ≤90° .

Advanced: How to troubleshoot low yields in alkyne-azide cycloadditions (CuAAC)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.